molecular formula C27H29N3O3 B1678335 Puberuline CAS No. 144606-96-2

Puberuline

Cat. No. B1678335
M. Wt: 443.5 g/mol
InChI Key: UHFSGFDEMVYYRX-YSDDDFLKSA-N
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Description

Synthesis Analysis

The first total synthesis of puberuline was performed by Masayuki Inoue and colleagues at The University of Tokyo, Japan . The team started from 2-cyclohexenone, which forms the A ring of the target compound . A double Mannich reaction was then used to introduce the E ring . After several functionalization steps, the AE ring fragment was combined with lithium TMS-acetylide, allyl bromide, and 2-iodocyclopentenone as the C ring fragment . The resulting intermediate undergoes a radical cascade reaction that closes both the B and F rings of puberuline and installs five contiguous stereocenters in the process . An intramolecular Mukaiyama aldol reaction was used to form the D ring . Puberuline was then obtained via further functionalization reactions . The target compound was prepared in 32 total steps from 2-cyclohexenone .


Molecular Structure Analysis

Puberuline C is an architecturally complex C19-diterpenoid alkaloid with a unique ring fusion pattern . The 6/7/5/6/6/6-membered rings (ABCDEF-rings) contain one tertiary amine and six oxygen functionalities, and possess 12 contiguously aligned stereocenters, three of which are quaternary .


Chemical Reactions Analysis

The pentacycle was constructed in a single step via a radical-based cyclization/translocation/cyclization process . The C11-bridgehead radical generated via C–Br homolysis participated in a 7-endo cyclization, and the 1,5-hydrogen translocation of the resultant radical was followed by transannular 6-exo cyclization to simultaneously realize the construction of the two rings and the introduction of the five contiguous stereocenters . The last 6-exo cyclization was induced by the Mukaiyama aldol reaction, and the C16–ketone was stereoselectively reduced by the action of SmI2/t-BuOH .


Physical And Chemical Properties Analysis

Puberuline has the chemical formula C27H29N3O3 . Its exact mass is 443.2209 and its molecular weight is 443.54 . The elemental analysis shows that it contains C (73.11%), H (6.59%), N (9.47%), and O (10.82%) .

Scientific Research Applications

Synthesis and Chemical Construction

  • Puberuline C, a complex C19-diterpenoid alkaloid, showcases a unique ring fusion pattern and structural features like a tertiary amine, six oxygen functionalities, and 12 stereocenters, three of which are quaternary. The total synthesis of Puberuline C has been achieved through a novel approach integrating radical cascade and Mukaiyama aldol reactions. This synthesis demonstrates the capability of the radical cascade reaction to assemble highly complex molecules efficiently (Shimakawa et al., 2022).

Chemical Information Resources

  • PubChem, a public repository for chemical substances and their biological activities, provides extensive information on chemical structures and activities, including Puberuline-related compounds. This resource is instrumental for scientific research involving Puberuline, offering comprehensive chemical data and biological activity information (Kim et al., 2015); (Kim et al., 2018); (Kim et al., 2020).

Drug Discovery and Biological Research

  • The vast amount of data in PubChem, including that related to Puberuline, supports various aspects of drug discovery like lead identification, compound-target profiling, and polypharmacology studies. This makes Puberuline a candidate for exploration in these domains (Cheng et al., 2014).

Informatics Tools and Data Analysis

  • Advanced informatics tools and data analysis platforms, such as PubChem and its associated resources, enable effective research and exploration of chemicals like Puberuline. These tools facilitate the understanding of chemical-biological interactions and support hypothesis generation in biomedical research (Wang et al., 2009).

Future Directions

The synthesis of Puberuline opens up possibilities for detailed bioactivity studies . The work could also be useful for the synthesis of other C18 and C19-diterpenoid alkaloids .

properties

IUPAC Name

(1R,4S,7S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)/t20-,22-,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFSGFDEMVYYRX-YSDDDFLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H]2[C@@](C[C@@H]3N2C(=O)[C@@H](NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926028
Record name 6-Acetyl-3-benzyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructigenine A

CAS RN

144606-96-2, 127926-11-8
Record name (3S,5aR,10bR,11aS)-6-Acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(phenylmethyl)-2H-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144606-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puberuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144606962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-3-benzyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
T Shimakawa, S Nakamura, H Asai… - Journal of the …, 2022 - ACS Publications
Puberuline C (1) is an architecturally complex C 19 -diterpenoid alkaloid with a unique ring fusion pattern. The 6/7/5/6/6/6-membered rings (ABCDEF-rings) contain one tertiary amine …
Number of citations: 5 pubs.acs.org
K Hagiwara, T Tabuchi, D Urabe, M Inoue - Chemical Science, 2016 - pubs.rsc.org
… In sharp contrast, the molecular framework of puberuline C … unique hexacyclic ring system of puberuline C by utilizing a … of puberuline C, we designed a simplified puberuline C (1) as …
Number of citations: 28 pubs.rsc.org
EM Carreira, WM Amberg - Synfacts, 2023 - thieme-connect.com
Comment: Key feature of the synthesis is a radical cyclization cascade of tricycle P. Radical abstraction of the Cl atom and 7-endo Giese-type addition was followed by a 1, 5-HAT and 6-…
Number of citations: 0 www.thieme-connect.com
N Ablajan, B Zhao, JY Zhao, BL Wang, SS Sagdullaev… - Phytochemistry, 2021 - Elsevier
Seven previously undescribed diterpenoid alkaloids, including five C 20 -diterpenoid alkaloids, barpuberudine, barpubesines AD, and two C 18 -diterpenoid alkaloids, barpubenines AB…
Number of citations: 12 www.sciencedirect.com
A Chang, Z Yan-yan… - Natural Product Research …, 2012 - search.ebscohost.com
The genus Aconitum (Ranunculaceae) arc widely distributed in the north temperate zones, possessing important medicinal properties. The Aconitum have been characterized by the …
Number of citations: 15 search.ebscohost.com
萩原浩一 - 2019 - ci.nii.ac.jp
CiNii 博士論文 - Development of dearomatizing Diels-Alder reactions and synthetic study of puberuline C … Development of dearomatizing Diels-Alder reactions and synthetic study of …
Number of citations: 3 ci.nii.ac.jp
AG Kozlovsky, NG Vinokurova, VM Adanin - Applied Biochemistry and …, 2000 - Springer
… ) had UV ([TLma x 21 1, 247, 276, and 284 nm) and mass spectra (Table 2), as well as indices of chromatographic mobility in various systems (Table 1) corresponding to puberuline …
Number of citations: 12 link.springer.com
LM Sun, HL Huang, WH Li, ZD Nan… - Helvetica Chimica …, 2009 - Wiley Online Library
… , the structure of 1 was determined and named puberuline A. … , the structure of 2 was confirmed and named puberuline B. … , the structure of 3 was established and named puberuline C. …
Number of citations: 28 onlinelibrary.wiley.com
AG Kozlovskii, VP Zhelifonova, TV Antipova - Applied biochemistry and …, 2013 - Springer
Fungi of the genus Penicillium isolated from little studied habitats are able to synthesize both previously known and new physiologically active compounds with diverse structures. They …
Number of citations: 65 link.springer.com
VP Zhelifonova, TV Antipova, AG Kozlovsky - Microbiology, 2010 - Springer
… Compounds formed from tryptophan and phenylalanine residues are such alkaloids as rugulosuvine, isorugulosuvine, puberuline (= rugulosuvine A), and puberuline A (= rugulosuvine …
Number of citations: 26 link.springer.com

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